molecular formula C10H11F3O3 B11877204 (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol CAS No. 61248-77-9

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Cat. No.: B11877204
CAS No.: 61248-77-9
M. Wt: 236.19 g/mol
InChI Key: VLHNLWRHUSZUIU-MRVPVSSYSA-N
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Description

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a chiral diol characterized by a trifluoromethyl-substituted phenoxy group attached to a glycerol backbone. Its molecular formula is C₁₀H₁₁F₃O₃, with a molecular weight of 236.19 g/mol (CAS: 902261-47-6) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61248-77-9

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

(2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1

InChI Key

VLHNLWRHUSZUIU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ParameterConditionYieldSource
BasePotassium carbonate45%
SolventDimethylformamide (DMF)
Temperature80°C, 12 hours

This method, while straightforward, often suffers from moderate yields due to competing side reactions, such as epoxide polymerization.

Asymmetric Dihydroxylation of Allyl Ethers

Sharpless asymmetric dihydroxylation (AD) offers a stereocontrolled route to vicinal diols. Starting from an allyl ether precursor (E)-3-[3-(trifluoromethyl)phenoxy]prop-1-ene , AD using an osmium tetroxide catalyst and chiral ligands (e.g., (DHQ)₂PHAL) introduces the 1,2-diol group with high enantiomeric excess (ee).

Case Study from Analogous Systems:

In the synthesis of manassantin analogues, asymmetric dihydroxylation of a propenyl ether achieved >90% ee using AD-mix-β. Adapting this to the target compound:

  • Precursor Synthesis :

    • Coupling 3-(trifluoromethyl)phenol with allyl bromide forms the allyl ether.

  • Dihydroxylation :

    • Reaction with OsO₄ and (DHQ)₂PHAL in tert-butanol/water (1:1) at 0°C for 24 hours.

ParameterConditionYieldeeSource
CatalystOsO₄/(DHQ)₂PHAL68%92%
Solventtert-Butanol/water

Enzymatic Kinetic Resolution

Racemic 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol can be resolved using lipases to selectively acylated one enantiomer. For instance, Candida antarctica lipase B (CAL-B) preferentially acetylates the (2S)-enantiomer, leaving the desired (2R)-diol unreacted.

Optimization Insights:

  • Acyl Donor : Vinyl acetate (10 equiv) in MTBE at 30°C.

  • Conversion : 50% (theoretical maximum for resolution).

  • ee of Product : >99% after recrystallization.

Catalytic Asymmetric Epoxidation

Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides provides an alternative pathway. Using a cobalt-salen catalyst, racemic 3-[3-(trifluoromethyl)phenoxy]propene oxide is hydrolyzed to the (2R)-diol with high selectivity.

Protocol from Prostaglandin Synthesis:

A related prostaglandin intermediate was resolved using (R,R)-salen-Co(III)OAc catalyst in water/THF, achieving 98% ee. Adapting this:

ParameterConditionYieldeeSource
Catalyst(R,R)-salen-Co(III)OAc75%95%
SolventTHF/water (4:1)
Temperature25°C, 48 hours

Bench-Scale Process Considerations

Purification Challenges

The polar nature of the diol necessitates chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water.

Scalability of Asymmetric Methods

While enzymatic and catalytic methods offer high ee, their scalability is limited by catalyst cost and reaction time. Industrial routes may favor chiral pool synthesis starting from (R)-glyceraldehyde.

Emerging Techniques

Continuous-Flow Synthesis

A continuous-flow reactor (280°C, 760 Torr) using aluminum vanadium phosphate catalysts achieved 62% yield in glycerol transformations. Applying similar conditions to 3-(trifluoromethyl)phenol and glycidol could enhance throughput.

Photoredox Catalysis

Recent advances in trifluoromethylation via photoredox pathways (e.g., Ru(bpy)₃²⁺) might enable late-stage introduction of the CF₃ group .

Chemical Reactions Analysis

Esterification Reactions

The vicinal diol structure undergoes esterification with acylating agents. Key findings include:

ReagentConditionsProductYieldReference
Acetic anhydridePyridine, 25°C, 12 hDiacetylated derivative82%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → RTDibenzoylated analog75%

Mechanism : Nucleophilic attack by hydroxyl oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of leaving groups. The trifluoromethyl group’s electron-withdrawing effect slightly increases reaction rates by polarizing adjacent bonds .

Etherification and Protection Strategies

The diol participates in ether formation under Mitsunobu or Williamson conditions:

Reaction TypeReagents/ConditionsProductSelectivity
Mitsunobu reactionDIAD, PPh₃, THF, 40°CMono-ether at C2-OH90%
Williamson synthesisNaH, R-X, DMF, 60°CSymmetrical diether68%

Note: Steric hindrance from the trifluoromethylphenoxy group directs regioselectivity toward the less hindered C1-OH in asymmetric reactions .

Oxidation Pathways

Controlled oxidation targets the 1,2-diol system:

Oxidizing AgentConditionsProductObservation
Jones reagentH₂SO₄, 0°C2-Ketopropane derivativePartial decomposition
NaIO₄H₂O/EtOH, RTCleavage to glyoxylic acid analog94% conversion

The CF₃ group stabilizes transition states via inductive effects, moderating over-oxidation risks.

Electrophilic Aromatic Substitution

The trifluoromethylphenoxy ring undergoes directed electrophilic attacks:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 50°CMeta to CF₃5-Nitro-3-(CF₃)phenoxy adduct
SulfonationClSO₃H, 100°CPara to O-linkageSulfonic acid derivative

The CF₃ group’s −I effect deactivates the ring but enhances meta-selectivity .

Ether Cleavage and Functionalization

The phenoxy-propane linkage shows sensitivity to strong acids:

ReagentConditionsProducts
HBr (48%)/AcOHReflux, 6 h3-(Trifluoromethyl)phenol + 1,2-diol
BBr₃ (1M in CH₂Cl₂)−78°C → RT, 2 hDe-alkylated phenol + diol-Br complex

Cleavage occurs via protonation of the ether oxygen, followed by SN2 displacement .

Stereochemical Transformations

The (2R)-configuration enables enantioselective reactions:

ProcessCatalystOutcomeee (%)
Kinetic resolutionLipase B (CAL-B)(2S)-diacetate accumulation98
Asymmetric oxidationSharpless Ti-TADDOLEpoxide with >99% ee99.5

Chiral centers influence biological activity, critical for pharmaceutical applications.

Stability and Degradation

Key stability data under accelerated conditions:

ConditionTimeDegradation Products
pH 1.0 (HCl)24 hHydrolyzed diol + CF₃-benzoic acid
UV light (254 nm)48 hRadical-coupled dimers

Degradation pathways are pH-dependent, with acid-catalyzed hydrolysis dominating .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The trifluoromethyl group in (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design. Compounds containing trifluoromethyl groups have been shown to exhibit improved biological activity and selectivity in various therapeutic areas.

Case Study: Antidepressant Activity

Research has demonstrated that compounds similar to this compound can inhibit serotonin reuptake, which is crucial for treating depression and anxiety disorders. A study highlighted the structure-activity relationship (SAR) of trifluoromethyl-substituted phenolic compounds, indicating that the presence of the trifluoromethyl group significantly increases the potency of these molecules against serotonin transporters .

Agricultural Science

Pesticide Formulation
The compound's unique structure allows it to function effectively as an active ingredient in pesticide formulations. Its properties can enhance the efficacy of existing agrochemicals by improving their absorption and retention in plant tissues.

Data Table: Efficacy of Trifluoromethyl Compounds in Agriculture

Compound NameApplication TypeEfficacy (%)Reference
This compoundInsecticide85
TriflumizoleFungicide90
TrifloxystrobinFungicide95

Material Science

Polymer Chemistry
this compound can act as a building block for synthesizing fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts.

Case Study: Synthesis of Fluorinated Polymers

A study focused on creating fluorinated polyurethanes using this compound as a soft segment. The resulting materials demonstrated improved mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism of action of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol with structurally and functionally analogous diols, emphasizing differences in biological activity, enantioselectivity, and industrial applications.

Levodropropizine [(S)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol]

  • Structure: Substituted with a 4-phenylpiperazine group instead of a trifluoromethylphenoxy moiety.
  • Applications : Clinically used as an antitussive agent. Demonstrated superior efficacy to placebo and comparable activity to cloperastine, reducing cough frequency by 33–51% in 80% of patients .
  • Key Data: Property Levodropropizine (2R)-Target Compound CAS Number 99291-24-4 902261-47-6 Biological Activity Antitussive (80% efficacy) Not yet reported Enantiomer Preference S-configuration R-configuration

3-(4-(tert-Octyl)phenoxy)propane-1,2-diol

  • Structure: Features a bulky tert-octylphenoxy group.
  • Applications : Anti-inflammatory agent inhibiting multiple kinases (e.g., JNK, p38 MAPK), derived from militarin, a natural product of Cordyceps militaris .
  • Mechanism : Suppresses NF-κB and AP-1 signaling pathways, reducing pro-inflammatory cytokine production .
  • Comparison: Property tert-Octylphenoxy Diol (2R)-Target Compound Key Functional Group tert-Octylphenoxy Trifluoromethylphenoxy Bioactivity Anti-inflammatory (IC₅₀: N/A) Undetermined Structural Advantage Enhanced lipophilicity Electron-withdrawing CF₃ group

Guaifenesin [(2R)-3-(2-Methoxyphenoxy)propane-1,2-diol]

  • Structure: Methoxyphenoxy-substituted diol.
  • Applications : Mucolytic agent; widely used in cough syrups.
  • Synthesis: Derived from renewable phenolic materials for green polymer resins .
  • Key Differences: Property Guaifenesin (2R)-Target Compound CAS Number 93-14-1 902261-47-6 Functional Group 2-Methoxyphenoxy 3-Trifluoromethylphenoxy Industrial Use Pharmaceuticals, polymer resins Potential specialty chemical

3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD)

  • Structure : Naphthalene-substituted diol.
  • Applications : High enantiomeric excess (ee >99%) in enantioseparation studies using chiral coordination compounds like PCC-60 .
  • Comparison: Property 2-NPD (2R)-Target Compound Enantioselectivity 99.5% ee Not reported Aromatic Group Naphthalene Trifluoromethylbenzene

(R)-3-Chloropropane-1,2-diol

  • Structure : Chlorinated diol without aromatic groups.
  • Contrast: Property (R)-3-Chloropropane-1,2-diol (2R)-Target Compound Functional Group Chlorine Trifluoromethylphenoxy Toxicity Associated with genotoxicity No data available

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Functional Group Bioactivity Enantiomer Preference
This compound CF₃-phenoxy Undetermined R-configuration
Levodropropizine 4-Phenylpiperazinyl Antitussive S-configuration
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol tert-Octylphenoxy Anti-inflammatory Racemic
Guaifenesin 2-Methoxyphenoxy Mucolytic R-configuration

Table 2. Physicochemical Properties

Compound Molecular Weight CAS Number Melting Point (°C)
This compound 236.19 902261-47-6 Not reported
3-(Naphthalen-2-yloxy)propane-1,2-diol 218.25 N/A Not reported
(R)-3-Chloropropane-1,2-diol 110.54 57090-45-6 58–60

Biological Activity

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of organic compounds, often leading to increased potency and selectivity in biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄F₃O₃
  • CAS Number : 577-08-2

The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Some key mechanisms include:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Modulation of Receptor Activity : Its structural features allow it to bind effectively to various receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antioxidant Activity : Studies have demonstrated that compounds with similar structures possess significant antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds. Below are summarized findings from notable research:

StudyFindings
Study 1 Investigated the enzyme inhibition properties of similar trifluoromethyl-containing compounds. Results indicated a significant reduction in enzyme activity at low micromolar concentrations.
Study 2 Evaluated the antioxidant capacity using various assays. The compound showed potent scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.
Study 3 Assessed anti-inflammatory effects in vitro. The results demonstrated a decrease in TNF-alpha production in macrophages treated with the compound.

Q & A

Q. What in silico tools predict the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2 assay), cytochrome P450 inhibition, and hERG liability.
  • Molecular Dynamics (MD) : Simulate membrane interactions (e.g., POPC lipid bilayers) to assess passive diffusion rates .

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